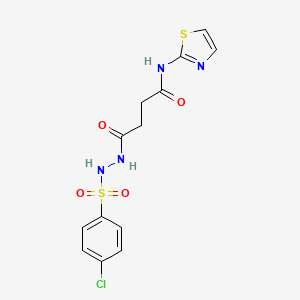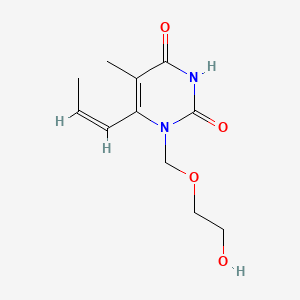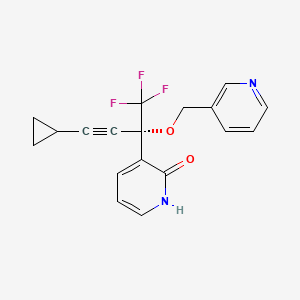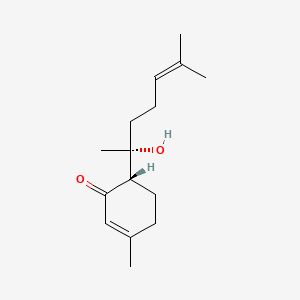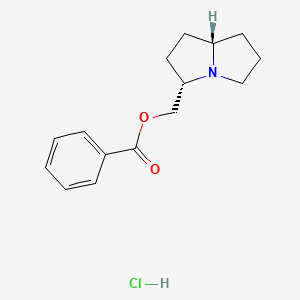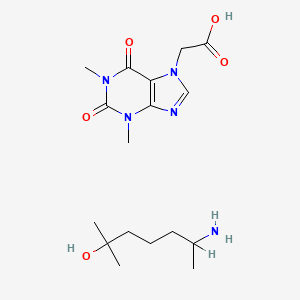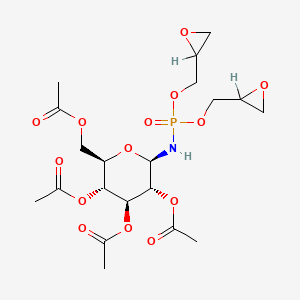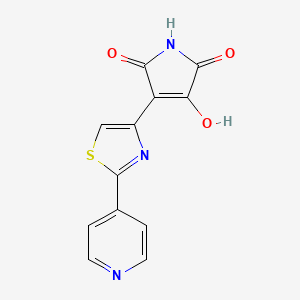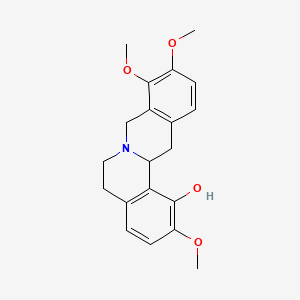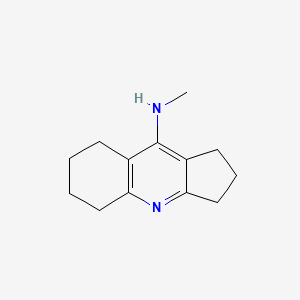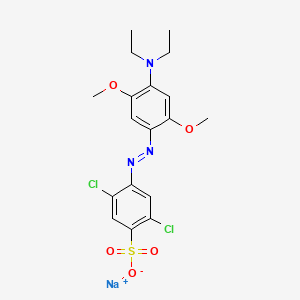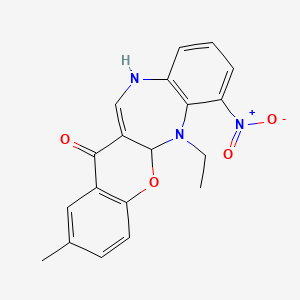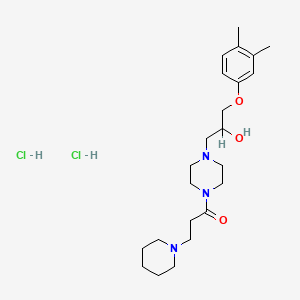
1-Piperazineethanol, alpha-((3,4-dimethylphenoxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineethanol, alpha-((3,4-dimethylphenoxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, alpha-((3,4-dimethylphenoxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenoxy group, and the attachment of the piperidinyl propyl group. Common reagents used in these reactions include alkyl halides, phenols, and amines. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, with considerations for waste management and energy efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazineethanol, alpha-((3,4-dimethylphenoxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of ketone groups to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1-Piperazineethanol, alpha-((3,4-dimethylphenoxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1-Piperazineethanol derivatives: Compounds with similar structures but different substituents.
Phenoxyalkylamines: Compounds with a phenoxy group attached to an alkylamine chain.
Piperidinyl propyl derivatives: Compounds with a piperidinyl group attached to a propyl chain.
Uniqueness
1-Piperazineethanol, alpha-((3,4-dimethylphenoxy)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
109376-92-3 |
|---|---|
Fórmula molecular |
C23H39Cl2N3O3 |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
1-[4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazin-1-yl]-3-piperidin-1-ylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C23H37N3O3.2ClH/c1-19-6-7-22(16-20(19)2)29-18-21(27)17-25-12-14-26(15-13-25)23(28)8-11-24-9-4-3-5-10-24;;/h6-7,16,21,27H,3-5,8-15,17-18H2,1-2H3;2*1H |
Clave InChI |
VDYWTIQBVOTWMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OCC(CN2CCN(CC2)C(=O)CCN3CCCCC3)O)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


